2-Aminopirazina

Descripción general

Descripción

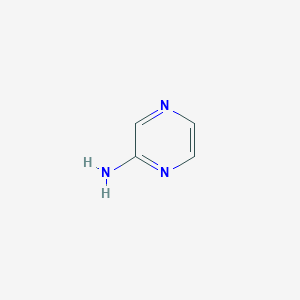

La 2-Aminopirazina es un compuesto orgánico con la fórmula molecular C₄H₅N₃. Es un derivado de la pirazina, caracterizado por la presencia de un grupo amino unido al anillo de pirazina. Este compuesto aparece como un polvo cristalino blanco o blanquecino y es conocido por su estabilidad en condiciones estándar. Es soluble en agua y tiene un punto de fusión de aproximadamente 118-120 °C .

Aplicaciones Científicas De Investigación

La 2-Aminopirazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción en la síntesis de varios compuestos heterocíclicos. Se utiliza en la preparación de imidazolidinas y otros heterociclos que contienen nitrógeno .

Biología: Los derivados de this compound han mostrado potencial como agentes antitumorales. Exhiben actividades inhibitorias contra ciertas líneas celulares de cáncer, lo que las hace valiosas en la investigación del cáncer .

Medicina: La this compound es un intermediario clave en la síntesis de fármacos antivirales como el favipiravir. El favipiravir se utiliza para tratar la influenza y ha demostrado ser prometedor en el tratamiento de otras infecciones virales .

Industria: En la industria farmacéutica, la this compound se utiliza como intermediario en la síntesis de varios fármacos. También se emplea en la producción de agroquímicos y colorantes .

Mecanismo De Acción

El mecanismo de acción de la 2-Aminopirazina y sus derivados varía según sus aplicaciones específicas. Por ejemplo, en el caso del favipiravir, el compuesto inhibe la ARN polimerasa dependiente de ARN del virus de la influenza, evitando así la replicación viral . En la investigación del cáncer, los derivados de la this compound actúan como inhibidores de enzimas específicas como SHP2, lo que lleva a la supresión del crecimiento de las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 2-Aminopirazina se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de la pirazina con amida de sodio y amoníaco líquido a temperatura ambiente . Otro método incluye la cloración regioselective del anillo de pirazina, seguida de bromación, cianación catalizada por paladio y diazotación/cloración de Sandmeyer . Este proceso de varios pasos produce intermediarios que se pueden procesar aún más para obtener this compound.

Métodos de producción industrial: En entornos industriales, la this compound a menudo se produce mediante la cloración de la pirazina seguida de aminación. Este método es preferido debido a su eficiencia y escalabilidad. Las condiciones de reacción típicamente implican el uso de agentes clorantes y amoníaco bajo temperaturas y presiones controladas para garantizar altos rendimientos y pureza .

Análisis De Reacciones Químicas

La 2-Aminopirazina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar ácido pirazina-2-carboxílico. Esta reacción generalmente implica el uso de agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: La reducción de la this compound puede conducir a la formación de derivados de this compound. Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: La this compound puede experimentar reacciones de sustitución nucleofílica, donde el grupo amino es reemplazado por otros grupos funcionales. Por ejemplo, la cloración de this compound puede producir 2-cloropirazina .

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Agentes clorantes, amoníaco.

Productos principales:

Oxidación: Ácido pirazina-2-carboxílico.

Reducción: Derivados de this compound.

Sustitución: 2-Cloropirazina.

Comparación Con Compuestos Similares

La 2-Aminopirazina se puede comparar con otros compuestos similares como:

2-Cloropirazina: Similar en estructura pero contiene un átomo de cloro en lugar de un grupo amino. Se utiliza en diferentes reacciones químicas y tiene aplicaciones distintas.

2-Metilpirazina: Contiene un grupo metilo en lugar de un grupo amino. Se utiliza como agente saborizante y en la síntesis de otras sustancias químicas.

2-Hidroxipirazina: Contiene un grupo hidroxilo y se utiliza en la síntesis de productos farmacéuticos y agroquímicos.

Singularidad: La this compound es única debido a su versatilidad en las reacciones químicas y su amplia gama de aplicaciones en varios campos. Su capacidad para actuar como precursor para la síntesis de productos farmacéuticos importantes y su potencial como agente antitumoral resaltan su importancia en la investigación científica .

Actividad Biológica

2-Aminopyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of 2-aminopyrazine, supported by relevant data tables and case studies.

Chemical Structure and Properties

2-Aminopyrazine is characterized by its pyrazine ring with an amino group at the second position. Its chemical formula is CHN, and it exhibits properties typical of nitrogen-containing heterocycles, which contribute to its biological reactivity.

1. Anticancer Activity

Research has demonstrated that 2-aminopyrazine derivatives exhibit significant anticancer properties. A study identified several derivatives that inhibit the mitotic kinase Nek2, which is implicated in tumor proliferation. The binding affinity of these compounds was evaluated, revealing that specific modifications enhance their inhibitory effects on Nek2 activity.

| Compound | IC (µM) | Target |

|---|---|---|

| 2-Aminopyrazine Derivative 1 | 5.4 | Nek2 |

| 2-Aminopyrazine Derivative 2 | 3.2 | Nek2 |

Depletion of Nek2 through RNA interference in cancer cell lines led to reduced tumor size and inhibited cell migration, highlighting the potential of targeting this kinase for cancer therapy .

2. Antimicrobial Activity

2-Aminopyrazine has shown promise as an antimicrobial agent. In vitro studies indicated that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

These findings suggest that 2-aminopyrazine could be a candidate for developing new antimicrobial therapies .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 2-aminopyrazine against oxidative stress-induced neuronal damage. In models of neurodegenerative diseases, such as Alzheimer’s, it was found to inhibit apoptosis in neuronal cells by modulating mitochondrial pathways.

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 2-Aminopyrazine (10 µM) | 85 | 15 |

The compound upregulated anti-apoptotic proteins while downregulating pro-apoptotic factors, indicating a protective mechanism .

The biological activities of 2-aminopyrazine can be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound binds to inactive conformations of kinases such as Nek2, disrupting their function and leading to antiproliferative effects in cancer cells .

- Antioxidant Properties : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .

- Enzyme Inhibition : It demonstrates inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications for treating Alzheimer’s disease .

Case Studies

- Cancer Treatment : A focused screening of over 5,500 compounds identified several aminopyrazines with potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds showed improved cytotoxicity against mammalian cell lines while maintaining selectivity towards parasitic cells .

- Neuroprotection : In a study involving PC12 cells exposed to neurotoxic agents, treatment with 2-aminopyrazine significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .

Propiedades

IUPAC Name |

pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQRUTUGRCSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198510 | |

| Record name | 2-Aminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5049-61-6 | |

| Record name | Aminopyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5049-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005049616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES73FRK6MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of aminopyrazine is C4H5N3. Its molecular weight is 95.10 g/mol.

A: Aminopyrazines are often characterized using techniques like NMR (1H and 13C), IR, and UV-Vis spectroscopy. [, , , ] For instance, the presence of characteristic peaks in the IR spectrum can help identify specific functional groups. []

A: Studies have shown that introducing specific substituents on the aminopyrazine ring, particularly at the 5-position, can significantly influence its potency against targets like Plasmodium falciparum PI4K. [, ] Introducing hydrophilic groups, such as those containing oxygen or nitrogen, can increase aqueous solubility, which is crucial for drug-like properties. [] Additionally, the size and electronic properties of substituents can affect binding affinity and selectivity for specific targets. []

A: Replacing the benzyl group at the 8-position of an imidazopyrazinone ring (related to aminopyrazine) with directly linked aromatic rings increased conjugation and resulted in a red-shifted emission in chemiluminescence studies. [, ]

A: N-alkylated aminopyrazines exhibit a bathochromic shift of approximately 50 nm in both absorption and emission spectra compared to non-alkylated counterparts. This shift is advantageous for enhancing tissue penetration and simplifying detection methods. [, ]

A: Aminopyrazine derivatives have shown promising antitumor activity, particularly as SHP2 inhibitors. [] They have also demonstrated activity against human African trypanosomiasis, both in vitro and in vivo. [] Furthermore, these compounds exhibit antioxidant properties, showing potential for treating conditions related to oxidative stress and inflammation. []

A: Yes, aminopyrazines can be utilized as derivatization reagents for enhancing the detection sensitivity of carbohydrates in mass spectrometry. [, ] They form derivatives with carbohydrates via non-reductive amination, improving ionization efficiency. Notably, aminopyrazine itself can serve as a co-matrix in MALDI-TOF MS, simplifying the analytical workflow. []

A: Aminopyrazines can be synthesized from various starting materials. One approach involves using 2-cyanopyrazine as a precursor and converting it to 2-aminopyrazine through reactions with sodium hypochlorite and alkali. [] Another method involves the reaction of pyrazine 1-oxide with phosphoryl chloride, which can yield both 2-chloropyrazine and 2-aminopyrazine. [] Additionally, multi-step syntheses involving Suzuki-Miyaura cross-coupling reactions can be employed to introduce specific substituents at desired positions of the pyrazine ring. [, ]

A: Aminopyrazines can serve as building blocks for constructing larger heterocyclic systems. For example, they can react with glyoxal derivatives to form bicyclic imidazolopyrazinones or monocyclic N-substituted aminopyrazines. [] Additionally, they can be utilized in multi-step syntheses, often involving ring-closing reactions, to create diverse heterocyclic scaffolds with potential biological activities.

A: Aminopyrazine is a versatile ligand in coordination chemistry due to its ability to bridge metal centers. [, , , , ] It can coordinate through both the pyrazine nitrogen atoms and the amino group. This bridging ability leads to the formation of diverse coordination polymers with intriguing structures and potential applications. [, , ]

A: Aminopyrazine acts as a bridging ligand in dinuclear copper(II) complexes with 1,3-aryl linked bis-beta-diketonato ligands, forming sandwich-like tetranuclear species. [] It also bridges Cu(II) or Zn(II) ions in the presence of dipicolinic acid, resulting in dinuclear complexes. [, ] Additionally, aminopyrazine links HgII cations, forming polymeric chains in the presence of iodide anions. []

A: The stability of aminopyrazine-based materials is highly dependent on their structure and the specific conditions they are subjected to. [] Factors such as temperature, pH, and exposure to light or oxidizing agents can impact their stability. For instance, certain aminopyrazine derivatives undergo thermal degradation through mechanisms like dehydrogenation or elimination reactions. []

ANone: Strategies for enhancing the stability of aminopyrazine derivatives include incorporating stabilizing substituents, developing appropriate formulations (such as encapsulating the compound within a protective matrix), and controlling storage conditions (e.g., storing under inert atmosphere and at low temperatures).

A: Computational chemistry plays a crucial role in aminopyrazine research by providing insights into molecular properties, reactivity, and interactions. [, ] Researchers utilize computational tools for tasks such as:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.